molecular formula C18H22N2O5 B576766 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate CAS No. 13373-31-4

1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate

Cat. No.: B576766
CAS No.: 13373-31-4
M. Wt: 346.383
InChI Key: ZBXTVCLATWMAHY-UHFFFAOYSA-N
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Description

1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate is a complex organic compound that features an indole ring system. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, oxindoles, and reduced malonate derivatives .

Mechanism of Action

The mechanism of action of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the acetamido group and the malonate ester enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

1-O-[acetamido(1H-indol-2-yl)methyl] 3-O-ethyl 2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-4-13(17(22)24-5-2)18(23)25-16(19-11(3)21)15-10-12-8-6-7-9-14(12)20-15/h6-10,13,16,20H,4-5H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXTVCLATWMAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC(C1=CC2=CC=CC=C2N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697634
Record name Acetamido(1H-indol-2-yl)methyl ethyl ethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13373-31-4
Record name Acetamido(1H-indol-2-yl)methyl ethyl ethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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